molecular formula C11H11NO2S B13622515 2-Isothiocyanato-4-phenylbutanoic acid

2-Isothiocyanato-4-phenylbutanoic acid

Cat. No.: B13622515
M. Wt: 221.28 g/mol
InChI Key: PWUVCLSSUBJMEO-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4-phenylbutanoic acid is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their biological activity and are commonly found in cruciferous vegetables This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of 4-phenylbutanoic acid with thiophosgene or other isothiocyanate precursors. The reaction conditions often include the use of organic solvents such as dimethylbenzene under nitrogen protection to prevent oxidation . The process is carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of biocatalysts and enzyme engineering has also been explored to enhance the synthesis process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Thioureas and other isothiocyanate derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanato-4-phenylbutanoic acid is unique due to its specific structure, which combines the isothiocyanate group with a phenylbutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-isothiocyanato-4-phenylbutanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)

InChI Key

PWUVCLSSUBJMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N=C=S

Origin of Product

United States

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